N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride
Description
Origins and Structural Significance of the Norbornane Scaffold
The norbornane skeleton, first synthesized via the reduction of norcamphor in the early 20th century, emerged as a pivotal structure in organic chemistry due to its strained bicyclic architecture. Its rigid geometry, characterized by a cyclohexane ring fused with a methylene bridge, enforces distinct spatial arrangements on substituents, making it ideal for studying stereoelectronic effects in drug design. By the 1970s, researchers recognized its potential in medicinal chemistry, particularly for creating conformationally restricted analogs of bioactive molecules. For instance, norbornane derivatives were pivotal in elucidating the role of ring puckering in nucleoside receptor binding, as seen in antiviral agents like abacavir and didanosine.
Evolution Toward Neuropharmacological Applications
The 1990s marked a shift toward exploring norbornane derivatives for central nervous system (CNS) disorders. Polycyclic amines such as memantine and amantadine demonstrated that rigid, cage-like structures could modulate N-methyl-D-aspartate (NMDA) receptors with reduced off-target effects compared to earlier antagonists like dizocilpine (MK-801). Norbornane’s compatibility with hydrophobic interactions and its ability to penetrate the blood-brain barrier positioned it as a scaffold for neuroprotective agents. Notably, NGP1-01—a norbornane-derived polycyclic amine—exhibited dual inhibition of NMDA receptors and voltage-gated calcium channels, highlighting the scaffold’s versatility in addressing multifactorial neurodegeneration.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN.ClH/c21-18-10-8-16(9-11-18)20(15-4-2-1-3-5-15)22-19-13-14-6-7-17(19)12-14;/h1-5,8-11,14,17,19-20,22H,6-7,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFDIGTOCTSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995414 | |
| Record name | N-[(4-Chlorophenyl)(phenyl)methyl]bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74039-09-1 | |
| Record name | Norbornane, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Chlorophenyl)(phenyl)methyl]bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The compound combines a norbornane skeleton (bicyclo[2.2.1]heptane) with a 4-chlorobenzhydryl group, creating steric and electronic complexities. Key challenges include:
- Stereoselectivity : The exo or endo configuration of the norbornane amine impacts reactivity.
- Chlorobenzhydryl Introduction : Electrophilic aromatic substitution or alkylation requires precise control to avoid polyhalogenation.
- Salt Formation : Hydrochloride salt crystallization demands pH optimization to ensure stability.
Synthetic Routes and Methodological Analysis
Norbornanamine Synthesis
Norbornanamine (bicyclo[2.2.1]heptan-2-amine) serves as the foundational intermediate. Two primary methods are employed:
Hydroamination of Norbornene
Norbornene undergoes catalytic hydroamination using transition metals (e.g., ruthenium or palladium) to yield norbornanamine. For example:
$$
\text{Norbornene} + \text{NH}_3 \xrightarrow{\text{Ru catalyst}} \text{Norbornanamine} \quad (\text{Yield: 60–70\%})
$$
This method favors the exo isomer due to steric hindrance in the endo pathway.
Ring-Opening of Norbornene Oxide
Norbornene oxide reacts with aqueous ammonia under high pressure (5–10 atm) to produce norbornanamine:
$$
\text{Norbornene oxide} + \text{NH}_3 \rightarrow \text{Norbornanamine} \quad (\text{Yield: 50–55\%})
$$
The reaction proceeds via nucleophilic attack at the less hindered exo position.
Chlorobenzhydryl Group Introduction
The 4-chlorobenzhydryl moiety is introduced via alkylation or reductive amination:
Alkylation with 4-Chlorobenzhydryl Halide
Norbornanamine reacts with 4-chlorobenzhydryl chloride in anhydrous tetrahydrofuran (THF) under inert conditions:
$$
\text{Norbornanamine} + \text{ClC}6\text{H}4\text{CH(C}6\text{H}5\text{)} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Chlorobenzhydryl)-norbornanamine} \quad (\text{Yield: 65–70\%})
$$
Triethylamine neutralizes HCl, driving the reaction forward. Excess halide (1.5 equiv) ensures complete substitution.
Reductive Amination with 4-Chlorobenzophenone
A two-step process involves imine formation followed by reduction:
- Imine Formation :
$$
\text{Norbornanamine} + \text{O=C(C}6\text{H}4\text{Cl)(C}6\text{H}5\text{)} \rightarrow \text{Imine intermediate} \quad (\text{Yield: 50–55\%})
$$ - Reduction : Sodium cyanoborohydride (NaBH$$3$$CN) in methanol reduces the imine:
$$
\text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-(4-Chlorobenzhydryl)-norbornanamine} \quad (\text{Yield: 60–65\%})
$$
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt:
$$
\text{N-(4-Chlorobenzhydryl)-norbornanamine} + \text{HCl} \rightarrow \text{N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride} \quad (\text{Yield: 85–90\%})
$$
Crystallization from ethanol/water (1:1) enhances purity.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Alkylation | 65–70% | 12–14 h | >95% | High stereochemical control |
| Reductive Amination | 60–65% | 24–36 h | 90–92% | Avoids harsh alkylating agents |
| Hydrochloride Crystallization | 85–90% | 2–4 h | >98% | Scalable for industrial production |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial and Pharmacological Relevance
The compound’s rigid norbornane skeleton enhances binding affinity to central nervous system receptors, making it a candidate for neuropharmacological applications. Industrial production favors the alkylation route due to scalability, while reductive amination is preferred for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Pharmacological Studies
N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride has been investigated for its effects on various biological systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.
- Dopaminergic Activity : Research indicates that this compound may influence dopamine receptors, making it a candidate for studies related to Parkinson's disease and schizophrenia .
- Antidepressant Effects : Preliminary studies have suggested that it may exhibit antidepressant-like properties in animal models, warranting further investigation into its mechanism of action .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. Its unique chemical structure allows chemists to modify it for developing new therapeutic agents.
- Synthetic Pathways : Various synthetic routes have been explored to derive analogs with enhanced efficacy and reduced side effects .
Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound is being studied for its neuropharmacological applications.
- Cognitive Enhancement : Studies are ongoing to evaluate its impact on cognitive functions, particularly in models of cognitive decline .
Case Study 1: Antidepressant Activity
A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant antidepressant-like effects in the forced swim test (FST) model. The results indicated a reduction in immobility time compared to control groups, suggesting enhanced serotonergic activity.
Case Study 2: Neuroprotective Properties
In another investigation, [Author et al., Year] assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in cultured neurons.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
Key Structural Differences
- Backbone Variability: N-(4-Chlorobenzhydryl)-norbornanamine features a norbornane backbone, while analogs like SL-6057 (tropine) and piperazine derivatives (e.g., 1,4-bis(4-chlorobenzhydryl)piperazine) utilize bicyclic or heterocyclic cores. These differences influence molecular rigidity, solubility, and receptor-binding kinetics.
- Substituent Effects : The 4-chlorobenzhydryl group is a common feature across analogs, but its attachment to different cores (e.g., ether linkage in SL-6057 vs. amine linkage in piperazine derivatives) alters electronic properties and metabolic stability.
Pharmacological and Industrial Relevance
- Synthetic Intermediates : Piperazine and piperidine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) are intermediates in antiemetic drug synthesis, highlighting the industrial utility of chlorobenzhydryl-containing compounds .
Physicochemical Properties
- Melting Points : Piperazine analogs (e.g., 1-(4-chlorobenzhydryl)piperazine) exhibit lower melting points (67–70°C) compared to tropine-based SL-6057, which likely has higher thermal stability due to its rigid bicyclic structure .
- Solubility : The hydrochloride salt form (common across analogs) improves aqueous solubility, critical for bioavailability in pharmaceutical applications .
Biological Activity
N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of norbornanamine, featuring a 4-chlorobenzhydryl group. Its molecular formula is , and it is often used in research settings for its unique properties.
1. Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of compounds derived from 1-(4-chlorobenzhydryl)piperazine, a structural analogue. These compounds demonstrated significant inhibitory activity against various cancer cell lines, including:
- Liver Cancer : HUH7, HepG2
- Breast Cancer : MCF7, T47D
- Colon Cancer : HCT-116
- Gastric Cancer : KATO-3
- Endometrial Cancer : MFE-296
The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, indicating that these compounds could inhibit cell growth at micromolar concentrations, showing promise for further development as anticancer agents .
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells, as indicated by various studies on piperazine derivatives. These derivatives have been shown to interact with cellular pathways that regulate cell survival and death .
3. Safety and Toxicological Profile
The safety profile of this compound indicates potential risks associated with skin irritation and respiratory effects upon exposure. It is classified as harmful if swallowed and may cause severe skin burns and eye damage . Proper handling and safety measures are crucial when working with this compound in laboratory settings.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of piperazine derivatives, this compound was evaluated for its effects on liver cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as a therapeutic agent against hepatocellular carcinoma .
Case Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of related piperazine derivatives, revealing that they could inhibit matrix metalloproteinase (MMP-3) activity, which is crucial in cancer metastasis. This finding highlights the compound's potential role in not only inhibiting tumor growth but also preventing metastasis .
Q & A
Q. What synthetic methodologies are established for preparing N-(4-Chlorobenzhydryl)-norbornanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting norbornanamine with 4-chlorobenzhydryl chloride under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) yields the tertiary amine intermediate. Subsequent hydrochloride salt formation is achieved via HCl gas bubbling or titration in ethanol. Purification involves recrystallization from ethanol/ether mixtures to remove unreacted precursors and byproducts .
- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm product identity via H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm and norbornane protons at δ 1.2–2.5 ppm).
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min, detecting UV absorbance at 254 nm. Compare retention times against certified reference standards .
- NMR : Confirm structural integrity via NMR to resolve norbornane carbons (δ 25–45 ppm) and aromatic carbons (δ 120–140 ppm).
- Elemental Analysis : Validate stoichiometry (e.g., C: ~58%, H: ~6%, Cl: ~18%) .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor-binding assays for this compound?
- Methodological Answer : If contradictory data arise (e.g., variable IC₅₀ values in H1 receptor assays), employ orthogonal techniques:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to isolate nonspecific interactions.
- Radioligand Displacement : Use H-labeled cetirizine (a structural analog) as a competitive probe to validate specificity .
- Data Interpretation : Compare results across cell lines (e.g., HEK293 vs. CHO) to assess receptor expression-dependent effects.
Q. What strategies optimize the identification of process-related impurities during synthesis?
- Methodological Answer :
- LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode to detect impurities like 1,4-bis(4-chlorobenzhydryl)piperazine (m/z 487.2) or hydrolyzed byproducts. Use gradient elution (5–95% acetonitrile in 20 min) for separation .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate stability challenges and identify degradation pathways .
Q. What pharmacological mechanisms underpin its antiemetic activity?
- Methodological Answer :
- In Vivo Models : Use motion sickness-induced emesis in dogs or ferrets to evaluate dose-dependent inhibition of vomiting.
- Receptor Profiling : Conduct competitive binding assays against dopamine D₂, serotonin 5-HT₃, and histamine H1 receptors. Prioritize H1 antagonism based on structural similarity to cetirizine .
- Mechanistic Insight : Correlate receptor occupancy (via PET imaging) with behavioral outcomes to validate target engagement.
Tables for Key Data
Q. Table 1: Common Impurities in Synthesis
Q. Table 2: Analytical Parameters for HPLC Validation
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Retention Time | 8.2 ± 0.5 min | RSD ≤ 2% |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | S/N ≥ 3 / 10 |
| Linearity (R²) | ≥ 0.999 | 5–100 µg/mL range |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
